molecular formula C₁₅H₁₇N₃O₅ B1147268 (E/Z)-3-O-Methyl Entacapone CAS No. 146698-91-1

(E/Z)-3-O-Methyl Entacapone

Número de catálogo: B1147268
Número CAS: 146698-91-1
Peso molecular: 319.31
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E/Z)-3-O-Methyl Entacapone is a complex organic compound with a unique structure that includes a cyano group, a nitrophenyl group, and a methoxy group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E/Z)-3-O-Methyl Entacapone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the nitrophenyl intermediate: This step involves the nitration of a suitable aromatic compound to introduce the nitro group.

    Introduction of the methoxy group: The nitrophenyl intermediate is then subjected to methylation to introduce the methoxy group.

    Formation of the cyano group: The intermediate is then reacted with a suitable reagent to introduce the cyano group.

    Formation of the final product: The final step involves the reaction of the intermediate with diethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(E/Z)-3-O-Methyl Entacapone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Mechanism of Action:

  • COMT Inhibition: (E/Z)-3-O-Methyl Entacapone selectively inhibits COMT, leading to increased levels of levodopa in the bloodstream and consequently enhancing its efficacy .
  • Bioavailability Improvement: By reducing the formation of 3-O-methyldopa, this compound increases the bioavailability of levodopa by approximately 30% .

Clinical Efficacy:

  • Studies have demonstrated that entacapone significantly increases "ON" time (the period when medication is effective) and decreases "OFF" time (the period when symptoms return) in fluctuating Parkinson's disease patients .
  • The addition of entacapone has been shown to improve motor function and quality of life metrics, such as the Unified Parkinson’s Disease Rating Scale scores .

Study 1: Efficacy in Fluctuating Patients

In a randomized controlled trial involving fluctuating Parkinson's disease patients, entacapone was administered alongside standard levodopa therapy. Results indicated:

  • Increase in ON Time: Average ON time increased from 9.5 hours to 10.8 hours per day (p < 0.01).
  • Reduction in OFF Time: Correspondingly, OFF time decreased from 7.0 hours to 5.9 hours per day (p < 0.05) .

Study 2: Quality of Life Improvements

A double-blind study assessed the impact of entacapone on quality of life in patients receiving stable doses of levodopa. Findings included:

  • Enhanced Quality of Life: Improvements were noted across various domains including mobility and activities of daily living (ADLs), with significant reductions in levodopa requirements .
  • Patient Satisfaction: Patients reported higher satisfaction levels due to reduced motor fluctuations and improved overall function.

Data Tables

StudyPatient GroupInterventionKey Findings
Study 1Fluctuating PD PatientsEntacapone + LevodopaON time increased by 1.3 hours; OFF time decreased by 1.1 hours
Study 2Stable PD PatientsEntacapone + LevodopaSignificant improvements in quality of life metrics; reduced need for rescue doses

Mecanismo De Acción

The mechanism of action of (E/Z)-3-O-Methyl Entacapone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on cell surfaces.

    Affecting gene expression: Influencing the expression of genes involved in various biological processes.

Comparación Con Compuestos Similares

Similar Compounds

    (2Z)-2-Cyano-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-N-(4-hydroxyphenyl)acrylamide: Similar structure but with a different substituent.

    (2E)-N-[3-(Dimethylamino)propyl]-3-(4-methoxyphenyl)acrylamide: Similar structure but with different functional groups.

Uniqueness

(E/Z)-3-O-Methyl Entacapone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Actividad Biológica

(E/Z)-3-O-Methyl Entacapone, commonly referred to as Entacapone, is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT). This compound has gained attention for its therapeutic potential, particularly in the treatment of Parkinson's disease (PD), where it enhances the efficacy of levodopa by increasing its bioavailability and prolonging its action. This article delves into the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and clinical implications.

Target Enzyme: COMT

The primary mechanism through which this compound exerts its effects is via the inhibition of COMT. This enzyme is responsible for the methylation of catecholamines, including dopamine, norepinephrine, and epinephrine. By inhibiting COMT, Entacapone reduces the conversion of levodopa into 3-O-methyldopa (3-OMD), an inactive metabolite, thereby increasing the availability of levodopa in the brain.

Biochemical Pathways

The inhibition of COMT leads to several biochemical changes:

  • Increased Dopamine Levels : Enhanced levels of dopamine in the central nervous system (CNS) improve motor function in PD patients.
  • Altered Metabolic Pathways : The compound affects the metabolic pathways associated with catecholamines, leading to increased plasma concentrations of levodopa and dopamine while decreasing 3-OMD levels.

Pharmacokinetics

Entacapone exhibits a bioavailability ranging from 29% to 46% , with a peak plasma concentration occurring approximately 0.4 to 0.9 hours after administration. Its half-life ranges from 0.4 to 1 hour , depending on individual factors such as age and health status. The compound is primarily metabolized in the liver through glucuronidation, resulting in high protein binding (approximately 98% ) in humans .

Efficacy in Parkinson's Disease

Clinical studies have demonstrated that adding Entacapone to levodopa therapy significantly improves motor functions in PD patients. Notable findings include:

  • Increased "On" Time : In studies like SEESAW and NOMECOMT, patients experienced an increase in "on" time by approximately 1 to 2.5 hours per day when treated with Entacapone alongside levodopa/carbidopa .
  • Reduced Levodopa Dosage : The addition of Entacapone allowed for a reduction in daily levodopa dosage by up to 16% , minimizing side effects associated with higher doses .

Proteomic Changes

Research has shown that Entacapone treatment induces significant changes in hippocampal proteins related to synaptic transmission and plasticity. Specifically:

  • Increased expression of proteins such as dynamin I , synapsin I , and Munc18-1 was observed, suggesting enhanced synaptic trafficking and potential neuroprotective effects against neurodegenerative diseases .

Table 1: Pharmacokinetic Profile of this compound

ParameterValue
Bioavailability29% - 46%
Peak Plasma Concentration (t_max)0.4 - 0.9 hours
Half-Life0.4 - 1 hour
Protein Binding~98%
MetabolismHepatic (glucuronidation)

Table 2: Clinical Outcomes from Studies on Entacapone

StudyIncrease in "On" TimeReduction in Levodopa Dose
SEESAW~1 hour~12%
NOMECOMT~1.4 hours~12%
Ruottinen & Rinne~2.5 hours~16%

Q & A

Q. What are the optimal chromatographic conditions for separating (E)- and (Z)-isomers of 3-O-Methyl Entacapone, and how do structural differences impact separation efficiency?

Basic Research Question
The separation of (E)- and (Z)-isomers requires reversed-phase HPLC with a high-purity base-deactivated silica column, as demonstrated in studies analyzing Entacapone derivatives. Mobile phases typically combine methanol or acetonitrile with acidic buffers (e.g., 0.1% trifluoroacetic acid) to enhance resolution. The (Z)-isomer exhibits slight polarity differences due to steric hindrance and intramolecular hydrogen bonding, leading to longer retention times compared to the (E)-isomer . UV detection at 254 nm is effective due to the nitro and conjugated aromatic groups in the structure .

Methodological Insight : Optimize gradient elution protocols to minimize co-elution. Validate separation using spiked samples and cross-reference with NMR for stereochemical confirmation.

Q. How does the 3-O-methyl substitution alter COMT inhibitory activity compared to Entacapone, and what molecular dynamics simulations support these findings?

Advanced Research Question
The 3-O-methyl group reduces hydroxyl availability for COMT binding, potentially lowering inhibitory potency. Entacapone’s catechol structure directly interacts with the enzyme’s Mg²⁺-binding site, while methylation disrupts this interaction. Molecular docking studies suggest the (Z)-isomer may retain partial activity due to favorable spatial orientation of the nitro group, which stabilizes the enzyme-inhibitor complex .

Data Contradiction Note : Some in vitro assays report comparable activity between 3-O-Methyl Entacapone and Entacapone, possibly due to assay-specific redox interactions (e.g., scavenging peroxynitrite) . Researchers should contextualize activity assays with enzyme kinetics (Km/Vmax) and cellular uptake studies to resolve discrepancies.

Q. What in vitro models are most suitable for evaluating the antioxidant efficacy of (E/Z)-3-O-Methyl Entacapone, and how do results compare to Vitamin C/E benchmarks?

Basic Research Question
Use hypochlorous acid (HOCl) and peroxynitrite (ONOO⁻) scavenging assays to quantify antioxidant capacity. Entacapone derivatives show IC₅₀ values 2–3 times lower than Vitamin C/E in HOCl models, suggesting superior efficacy . For cellular models, hydrogen peroxide-induced oxidative stress in SH-SY5Y neurons or primary astrocytes can assess protection against lipid peroxidation and mitochondrial dysfunction.

Advanced Consideration : Differentiate isomer-specific effects: The (E)-isomer may exhibit better membrane permeability due to reduced polarity, but the (Z)-isomer could have higher radical stabilization capacity.

Q. How can researchers reconcile conflicting pharmacokinetic data on the bioavailability of 3-O-Methyl Entacapone versus Entacapone?

Advanced Research Question
Entacapone has 36% oral bioavailability, but methylation may alter absorption and first-pass metabolism. Contradictions arise from:

  • Species variability : Rodent models overpredict human bioavailability due to differences in intestinal COMT expression.
  • Isomer-specific metabolism : The (Z)-isomer may undergo slower glucuronidation, prolonging half-life .

Methodological Recommendations :

  • Use stable isotope-labeled tracers in crossover studies to compare pharmacokinetics.
  • Apply physiologically based pharmacokinetic (PBPK) modeling to account for enterohepatic recirculation and isomer interconversion .

Q. What experimental strategies mitigate photodegradation of this compound during UV-Vis analysis or storage?

Basic Research Question
Photodegradation under UV light (254 nm) primarily affects the nitro group, leading to nitroso byproducts. Strategies include:

  • Sample preparation : Use amber vials and minimize exposure to ambient light.
  • Stabilizers : Add antioxidants like ascorbic acid (0.01% w/v) to aqueous solutions.
  • Chromatographic validation : Monitor degradation peaks at 220–230 nm, which correspond to nitroso derivatives .

Advanced Analysis : Conduct accelerated stability studies (ICH Q1A guidelines) with LC-MS to identify degradation pathways. Compare activation energies of (E)- vs. (Z)-isomers to tailor storage conditions.

Q. How do researchers design dose-response meta-analyses to evaluate the efficacy of 3-O-Methyl Entacapone across preclinical Parkinson’s models?

Advanced Research Question
Include studies measuring OFF-time reduction, rotational behavior in 6-OHDA lesioned rats, and striatal dopamine levels. Key steps:

Systematic search : Use PubMed, Embase, and Web of Science with terms like "COMT inhibitor" and "methyl entacapone."

Data extraction : Stratify by isomer, dose (mg/kg), and model type (acute vs. chronic).

Statistical synthesis : Apply random-effects models to account for heterogeneity. Use subgroup analysis to address conflicting results (e.g., higher efficacy in unilateral lesion models vs. bilateral) .

Contradiction Resolution : Sensitivity analysis can identify outliers, such as studies using non-standardized purity thresholds (<98% isomer content).

Q. What nuclear magnetic resonance (NMR) techniques differentiate (E)- and (Z)-isomers of 3-O-Methyl Entacapone, and how do coupling constants inform conformational analysis?

Basic Research Question
¹H-NMR (600 MHz, DMSO-d₆) reveals distinct coupling constants (J) between the α,β-unsaturated carbonyl groups:

  • (E)-isomer : Trans configuration produces J = 12–14 Hz.
  • (Z)-isomer : Cis configuration results in J = 8–10 Hz .

Advanced Application : Use NOESY to confirm spatial proximity between the methyl group and aromatic protons in the (Z)-isomer. Density functional theory (DFT) calculations can correlate NMR shifts with electronic environments.

Q. Why do some in vivo studies report neuroprotective effects of 3-O-Methyl Entacapone despite reduced COMT inhibition, and what alternative mechanisms are proposed?

Advanced Research Question
The compound may act via:

  • Redox cycling : The nitro group generates nitric oxide under oxidative stress, mitigating neuronal apoptosis.
  • Mitochondrial modulation : Enhance complex I activity in electron transport chains, independent of COMT .

Methodological Note : Combine knockout (COMT⁻/⁻) mouse models with microdialysis to isolate non-COMT pathways.

Propiedades

IUPAC Name

(Z)-2-cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5/c1-4-17(5-2)15(20)11(9-16)6-10-7-12(18(21)22)14(19)13(8-10)23-3/h6-8,19H,4-5H2,1-3H3/b11-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZRYCCTAIVEQP-WDZFZDKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)OC)O)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)/C(=C\C1=CC(=C(C(=C1)OC)O)[N+](=O)[O-])/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20744196
Record name (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146698-91-1
Record name (2Z)-2-Cyano-N,N-diethyl-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.